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Compound of Interest

Compound Name: 3-Chloro-6-nitroisoquinolin-1-ol

Cat. No.: B1459731

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
chloro-6-nitroisoquinolin-1-ol, a key intermediate in medicinal chemistry and drug
development. This document is intended for researchers, scientists, and professionals in the
field of drug development, offering a consolidated resource for the characterization of this
compound.

Executive Summary

3-Chloro-6-nitroisoquinolin-1-ol is a substituted isoquinoline derivative with significant
potential in the synthesis of various bioactive molecules. Accurate spectroscopic
characterization is crucial for its identification, purity assessment, and subsequent use in
synthetic pathways. This guide outlines the expected spectroscopic data (NMR, IR, and MS) for
this compound. Despite a thorough search of public databases and scientific literature, specific
experimental spectra for 3-chloro-6-nitroisoquinolin-1-ol are not readily available. Therefore,
this document provides predicted data and general methodologies for acquiring such spectra.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental data, the following tables summarize the
predicted spectroscopic values for 3-chloro-6-nitroisoquinolin-1-ol. These predictions are
based on established principles of spectroscopy and comparison with structurally similar
compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11.0-12.0 brs 1H OH
~8.5-8.7 d 1H Ar-H
~8.2-84 dd 1H Ar-H
~7.8-8.0 d 1H Ar-H
~7.0-7.2 S 1H Ar-H

Solvent: DMSO-ds Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm) Assignment
~160 C=0
~148 C-NO2
~145 Ar-C
~138 Ar-C
~132 Ar-C
~130 C-Cl
~125 Ar-CH
~122 Ar-CH
~120 Ar-CH
~105 Ar-CH
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Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad O-H stretch

3100 - 3000 Medium Ar C-H stretch

~1680 Strong C=0 stretch (amide)
~1600, ~1480 Medium-Strong Ar C=C stretch

~1520, ~1340 Strong N-O stretch (nitro group)
~850 Strong C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

miz Interpretation

[M]*, Molecular ion peak (with 35CI/37Cl isotope

224/226 sattern)
194/196 [M-NOJ*
178/180 [M-NO2]*
150 [M-NO2-COJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 3-
chloro-6-nitroisoquinolin-1-ol.

NMR Spectroscopy
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A sample of 3-chloro-6-nitroisoquinolin-1-ol (5-10 mg) would be dissolved in approximately
0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The *H and 3C NMR spectra would be
recorded on a 400 MHz (or higher) NMR spectrometer. The chemical shifts would be
referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample would be placed on the diamond crystal of an Attenuated
Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400
cm™i.

Mass Spectrometry

The mass spectrum would be acquired using an Electron lonization (EI) mass spectrometer. A
dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) would be
introduced into the ion source. The mass spectrum would be recorded over a mass range of
50-500 m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound like 3-chloro-6-nitroisoquinolin-1-ol.
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Synthesis & Purification

Synthesis of 3-chloro-6-
nitroisoquinolin-1-ol

:

Purification (e.g., Recrystallization,
Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry (H, 13C)

Data Interpretation

P> Structure Confirmation

'

Purity Assessment |«

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Conclusion

While experimental spectroscopic data for 3-chloro-6-nitroisoquinolin-1-ol is not currently
available in the public domain, this guide provides a robust framework of predicted data and
standard methodologies for its acquisition and analysis. The information presented here will aid
researchers in the positive identification and quality control of this important synthetic
intermediate. It is recommended that researchers acquiring this compound perform their own
spectroscopic analysis to confirm its identity and purity.
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 To cite this document: BenchChem. [Spectroscopic Data of 3-Chloro-6-nitroisoquinolin-1-ol:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459731#3-chloro-6-nitroisoquinolin-1-ol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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